3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Overview
Description
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is an organic compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the 2-chlorophenyl group attached to the oxazole ring adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the 2-chlorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the 2-chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid can be compared with other oxazole derivatives and compounds containing the 2-chlorophenyl group. Similar compounds include:
2-Chlorophenylacetic acid: Shares the 2-chlorophenyl group but lacks the oxazole ring.
Oxazole-4-carboxylic acid: Contains the oxazole ring but with different substituents.
5-Phenyl-1,3-oxazole-2-carboxylic acid: Similar structure but with a phenyl group instead of the 2-chlorophenyl group. The uniqueness of this compound lies in its specific combination of the oxazole ring and the 2-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIOOFBFHBHUEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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